

1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol chemical properties

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Compound of Interest

Compound Name: 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol

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Technical Guide: 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene is a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring a dimethoxybenzene core with two cyanomethyl substituents, offers various possibilities for further chemical modifications, making it a valuable building block for the synthesis of more complex molecules. This guide provides a summary of its chemical properties, a detailed synthesis protocol, and an exploration of its potential biological significance.

Chemical Properties

While specific experimental data for 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene is limited in publicly available literature, its properties can be estimated based on its structure and data from the closely related compound, 1,2-Bis(cyanomethyl)benzene.

Table 1: Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₂ N ₂ O ₂	Calculated
Molecular Weight	216.24 g/mol	Calculated
Melting Point	Estimated to be similar to 1,2-Bis(cyanomethyl)benzene: 57-59 °C	[1]
Boiling Point	Data not available	
Solubility	Expected to be insoluble in water, similar to 1,2-Bis(cyanomethyl)benzene.[1] Soluble in common organic solvents.	

Spectral Data (Predicted):

- ¹H NMR:** The proton NMR spectrum is expected to show signals for the aromatic protons, the methylene protons of the cyanomethyl groups, and the protons of the methoxy groups.
- ¹³C NMR:** The carbon NMR spectrum will show distinct peaks for the carbons of the benzene ring, the cyanomethyl groups (both methylene and nitrile carbons), and the methoxy groups.
- Infrared (IR) Spectroscopy:** The IR spectrum should exhibit a characteristic nitrile (C≡N) stretching vibration around 2250 cm⁻¹. Other significant peaks would include C-H stretching and bending frequencies for the aromatic and aliphatic portions of the molecule, as well as C-O stretching for the methoxy groups.
- Mass Spectrometry (MS):** The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

Synthesis

1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene is synthesized from 1,2-Bis(chloromethyl)-4,5-dimethoxybenzene through a nucleophilic substitution reaction.

Experimental Protocol: Synthesis of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene

This protocol is based on the general procedure for the conversion of benzylic halides to nitriles.

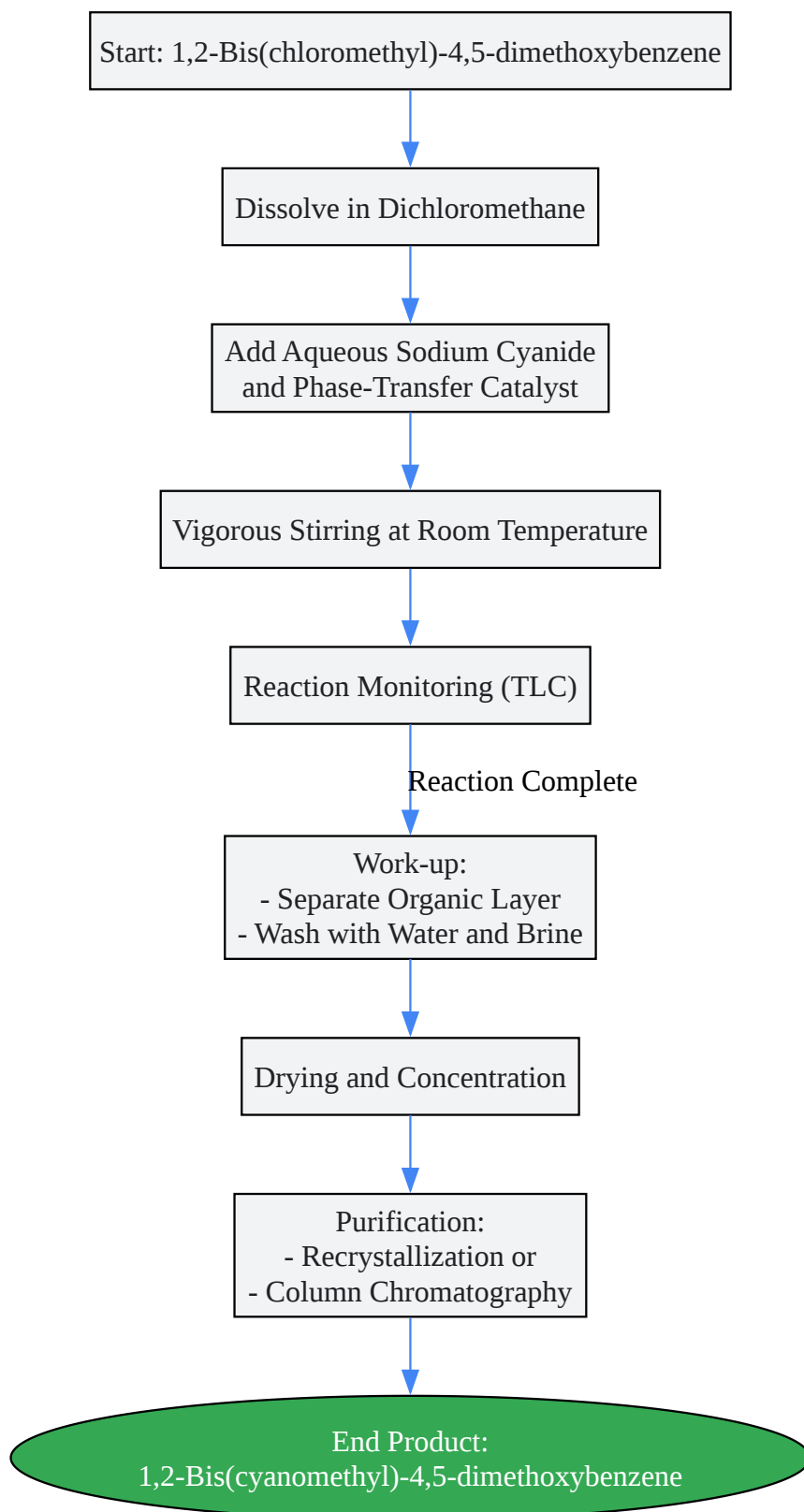
Materials:

- 1,2-Bis(chloromethyl)-4,5-dimethoxybenzene
- Sodium cyanide (NaCN)
- Phase-transfer catalyst (e.g., tetrabutylammonium bromide)
- Solvent (e.g., a mixture of dichloromethane and water)

Procedure:

- In a round-bottom flask, dissolve 1,2-Bis(chloromethyl)-4,5-dimethoxybenzene in an appropriate organic solvent such as dichloromethane.
- Add an aqueous solution of sodium cyanide.
- Add a catalytic amount of a phase-transfer catalyst.
- Stir the biphasic mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion of the reaction, separate the organic layer.
- Wash the organic layer with water and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization or column chromatography to obtain pure 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene.

Diagram 1: Synthesis Workflow

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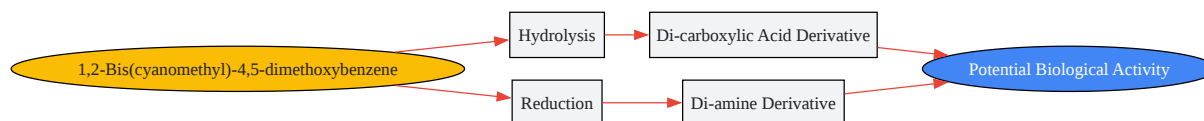
Caption: Workflow for the synthesis of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene.

Biological Activity and Signaling Pathways

As of the latest literature review, there is no specific information available on the biological activity or the involvement of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene in any signaling pathways. However, the presence of the dimethoxybenzene core is found in a variety of biologically active molecules. This structural motif is known to interact with various biological targets.

The cyanomethyl groups can also be hydrolyzed to carboxylic acids or reduced to amines, providing a pathway to a diverse range of derivatives with potential pharmacological activities. Further research is required to explore the biological profile of this compound and its derivatives.

Diagram 2: Potential for Derivatization



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Caption: Derivatization potential of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene.

Conclusion

1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene is a readily accessible synthetic intermediate. While its specific chemical and biological properties are not yet fully characterized, its structure suggests significant potential for the development of novel compounds with interesting pharmacological profiles. This guide provides a foundation for researchers interested in exploring the chemistry and potential applications of this molecule. Further investigation into its biological activity is warranted to unlock its full potential in drug discovery and development.

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References

- 1. 1,2-Bis(cyanomethyl)benzene | 613-73-0 [chemicalbook.com]
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